molecular formula C29H36O10 B193534 13-epi-10-Deacetyl Baccatin III CAS No. 172018-16-5

13-epi-10-Deacetyl Baccatin III

Cat. No.: B193534
CAS No.: 172018-16-5
M. Wt: 544.6 g/mol
InChI Key: YWLXLRUDGLRYDR-LHDQCKIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 13-epi-10-deacetylbaccatin III typically involves the extraction of 10-deacetylbaccatin III from the needles of Taxus species. This extraction is followed by a series of chemical reactions to convert 10-deacetylbaccatin III into 13-epi-10-deacetylbaccatin III . The synthetic route often includes steps such as acetylation, reduction, and oxidation under specific reaction conditions. For instance, the use of acetyl-CoA and 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) in microbial strains has been explored for the biotransformation of 10-deacetylbaccatin III into baccatin III, which can then be further modified to obtain 13-epi-10-deacetylbaccatin III .

Industrial Production Methods

Industrial production of 13-epi-10-deacetylbaccatin III involves large-scale extraction from renewable sources such as Taxus needles, followed by in situ whole-cell biotransformation. This method has been optimized to enhance the yield and efficiency of the production process. For example, the use of glycerol supply and slightly acidic conditions with low temperature has been shown to promote the catalysis of recombinant TcDBAT strains, resulting in higher yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions

13-epi-10-deacetylbaccatin III undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of 13-epi-10-deacetylbaccatin III include acetyl-CoA, oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., enzymes like TcDBAT). The reaction conditions often involve specific temperatures, pH levels, and solvent systems to optimize the yield and selectivity of the reactions .

Major Products Formed

The major products formed from the reactions of 13-epi-10-deacetylbaccatin III include baccatin III and other derivatives that serve as intermediates in the biosynthesis of paclitaxel. These products are crucial for the development of anti-cancer drugs and other therapeutic agents .

Scientific Research Applications

13-epi-10-deacetylbaccatin III has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 13-epi-10-deacetylbaccatin III involves its conversion into paclitaxel through a series of enzymatic reactions. The key enzyme in this process is 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT), which catalyzes the acetylation of 10-deacetylbaccatin III to form baccatin III. This intermediate is then further modified to produce paclitaxel . Paclitaxel exerts its anti-cancer effects by stabilizing microtubules and preventing their depolymerization, thereby inhibiting cell division and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 13-epi-10-deacetylbaccatin III include:

Uniqueness

The uniqueness of 13-epi-10-deacetylbaccatin III lies in its specific structural configuration, which allows it to serve as a crucial intermediate in the biosynthesis of paclitaxel. Its ability to undergo specific enzymatic reactions, such as acetylation by TcDBAT, makes it an essential compound for the efficient production of paclitaxel and its derivatives .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18+,19-,21-,22+,24+,27-,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLXLRUDGLRYDR-LHDQCKIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415718
Record name 13-epi-10-DAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172018-16-5
Record name 13-epi-10-DAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-epi-10-Deacetyl Baccatin III
Reactant of Route 2
13-epi-10-Deacetyl Baccatin III
Reactant of Route 3
13-epi-10-Deacetyl Baccatin III
Reactant of Route 4
13-epi-10-Deacetyl Baccatin III
Reactant of Route 5
13-epi-10-Deacetyl Baccatin III
Reactant of Route 6
13-epi-10-Deacetyl Baccatin III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.